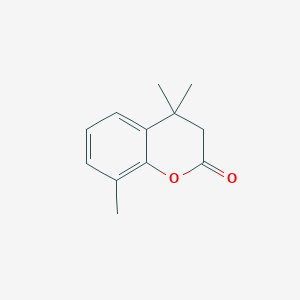

4,4,8-Trimethylchroman-2-one

Description

4,4,8-Trimethylchroman-2-one (CAS 87234-57-9) is a chromanone derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.09 g/mol . Structurally, it features a chromanone core (a benzopyranone system) with methyl substituents at the 4, 4, and 8 positions. Chromanones are bicyclic compounds consisting of a benzene ring fused to a pyran-2-one moiety, and substitutions at these positions influence their physicochemical and biological properties.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4,4,8-trimethyl-3H-chromen-2-one |

InChI |

InChI=1S/C12H14O2/c1-8-5-4-6-9-11(8)14-10(13)7-12(9,2)3/h4-6H,7H2,1-3H3 |

InChI Key |

NVBIWLJQMCJZHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CC(=O)O2)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The table below summarizes key structural and molecular distinctions between 4,4,8-Trimethylchroman-2-one and related compounds:

Key Observations:

- Substitution Patterns : 4,4,8-Trimethylchroman-2-one lacks polar functional groups (e.g., hydroxyl), unlike 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one, which exhibits strong hydrogen-bonding networks in its crystal structure .

- Core Structure: Chromanones (e.g., 4,4,8-trimethylchroman-2-one) differ from coumarins (e.g., 4,7,8-trimethyl-2H-chromen-2-one) in the position of the ketone group, influencing electronic properties and reactivity .

- Synthetic Utility : The hydroxy-substituted analog (6-hydroxy-5,7,8-trimethylchroman-2-one) serves as a precursor for methylation reactions to generate derivatives like 4,4,8-Trimethylchroman-2-one .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- 4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one : Forms zigzag chains via O4–H···O9 hydrogen bonds, with additional stabilization from C–H···O and C–H···π interactions .

- 4,4,8-Trimethylchroman-2-one: Limited hydrogen-bonding capacity due to the absence of hydroxyl groups, likely leading to weaker intermolecular forces and lower melting points compared to hydroxy-substituted analogs.

Thermal Stability and Reactivity

- Methyl groups in 4,4,8-Trimethylchroman-2-one enhance hydrophobicity and may improve thermal stability compared to hydroxylated derivatives.

- Hydroxy-substituted compounds (e.g., 6-hydroxy-5,7,8-trimethylchroman-2-one) are more reactive toward electrophilic agents, as demonstrated by their use in methylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.